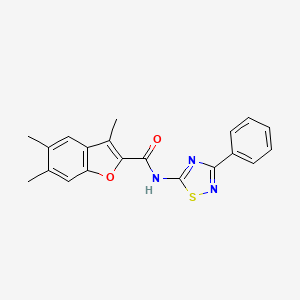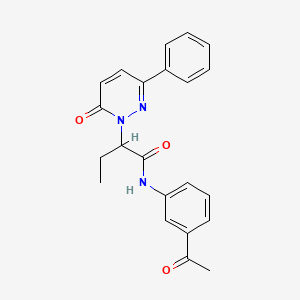![molecular formula C27H19FN2O4 B11359952 5-(3,4-dimethylphenyl)-N-{2-[(4-fluorophenyl)carbonyl]-1-benzofuran-3-yl}-1,2-oxazole-3-carboxamide](/img/structure/B11359952.png)
5-(3,4-dimethylphenyl)-N-{2-[(4-fluorophenyl)carbonyl]-1-benzofuran-3-yl}-1,2-oxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,4-dimethylphenyl)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-1,2-oxazole-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzofuran ring, a fluorobenzoyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-dimethylphenyl)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-1,2-oxazole-3-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the Benzofuran Ring: This step involves the cyclization of a suitable precursor to form the benzofuran ring.
Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group is introduced through a Friedel-Crafts acylation reaction.
Formation of the Oxazole Ring: The oxazole ring is formed through a cyclization reaction involving appropriate precursors.
Coupling Reactions: The final step involves coupling the intermediate compounds to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvents), and purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-dimethylphenyl)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-1,2-oxazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
5-(3,4-dimethylphenyl)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-1,2-oxazole-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(3,4-dimethylphenyl)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-(3,4-dimethoxyphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-(1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one
- 5-Bromo-4-(3,4-dimethylphenyl)pyrimidine
Uniqueness
5-(3,4-dimethylphenyl)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-1,2-oxazole-3-carboxamide is unique due to its specific combination of structural features, which contribute to its distinct chemical properties and potential applications. The presence of the benzofuran, fluorobenzoyl, and oxazole rings sets it apart from other similar compounds, providing a unique platform for further research and development.
Properties
Molecular Formula |
C27H19FN2O4 |
|---|---|
Molecular Weight |
454.4 g/mol |
IUPAC Name |
5-(3,4-dimethylphenyl)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C27H19FN2O4/c1-15-7-8-18(13-16(15)2)23-14-21(30-34-23)27(32)29-24-20-5-3-4-6-22(20)33-26(24)25(31)17-9-11-19(28)12-10-17/h3-14H,1-2H3,(H,29,32) |
InChI Key |
NZAQPUXVODJIQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)C5=CC=C(C=C5)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(azepan-1-ylsulfonyl)phenyl]-5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11359876.png)
![4-bromo-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide](/img/structure/B11359888.png)
![2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B11359891.png)
![1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11359897.png)
![5-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(2-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide](/img/structure/B11359909.png)
![N-(4-bromo-2,6-dimethylphenyl)-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B11359917.png)
![N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-4-nitrobenzamide](/img/structure/B11359918.png)
![Ethyl 2-[({5-chloro-2-[(2-methylbenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11359939.png)

![N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-4-(2-methylpropoxy)benzamide](/img/structure/B11359955.png)
![N-[3-bromo-4-(morpholin-4-yl)phenyl]-1,5-dimethyl-1H-indole-2-carboxamide](/img/structure/B11359958.png)
![5-(3,4-dimethylphenyl)-N-{2-[(4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-1,2-oxazole-3-carboxamide](/img/structure/B11359965.png)
![N-{4-[benzyl(methyl)sulfamoyl]phenyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B11359966.png)
